(2-[4-(Pyridin-3-ylsulfonyl)piperazin-1-YL]ethyl)amine
Overview
Description
(2-[4-(Pyridin-3-ylsulfonyl)piperazin-1-YL]ethyl)amine is a compound that features a piperazine ring substituted with a pyridine sulfonyl group and an ethylamine chain
Preparation Methods
The synthesis of (2-[4-(Pyridin-3-ylsulfonyl)piperazin-1-YL]ethyl)amine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving appropriate diamines and dihalides.
Sulfonylation: The piperazine ring is then sulfonylated using pyridine sulfonyl chloride under basic conditions to introduce the pyridine sulfonyl group.
Alkylation: The final step involves the alkylation of the sulfonylated piperazine with ethylamine to form the desired compound.
Chemical Reactions Analysis
(2-[4-(Pyridin-3-ylsulfonyl)piperazin-1-YL]ethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or other reduced products.
Scientific Research Applications
(2-[4-(Pyridin-3-ylsulfonyl)piperazin-1-YL]ethyl)amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is used in biological assays to study its effects on different biological pathways and targets.
Industrial Applications: It is employed in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of (2-[4-(Pyridin-3-ylsulfonyl)piperazin-1-YL]ethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine sulfonyl group can enhance the binding affinity of the compound to its target, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
(2-[4-(Pyridin-3-ylsulfonyl)piperazin-1-YL]ethyl)amine can be compared with other similar compounds, such as:
Piperidine Derivatives: These compounds share the piperazine ring structure but differ in their substituents, leading to variations in their biological activity and applications.
Pyrrolidine Derivatives: These compounds have a similar heterocyclic structure but with different ring sizes and substituents, affecting their chemical properties and uses.
Properties
IUPAC Name |
2-(4-pyridin-3-ylsulfonylpiperazin-1-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2S/c12-3-5-14-6-8-15(9-7-14)18(16,17)11-2-1-4-13-10-11/h1-2,4,10H,3,5-9,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCLDHMTYCJMDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN)S(=O)(=O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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